Disperse Blue 26

Catalog No.
S590269
CAS No.
3860-63-7
M.F
C16H14N2O4
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Blue 26

CAS Number

3860-63-7

Product Name

Disperse Blue 26

IUPAC Name

1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3

InChI Key

OKZNPGWYVNZKKZ-UHFFFAOYSA-N

SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC

Synonyms

C.I. disperse blue 26

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC

Reference Material:

Dyeing Applications in Research:

Beyond its industrial use, C.I. Disperse Blue 26 finds application in scientific research for dyeing purposes. For instance, researchers have utilized it to stain biological samples like cells and tissues for visualization under light microscopy []. This allows them to study cellular structures and identify specific components within the sample.

Disperse Blue 26, also known by its Chemical Abstracts Service number 3860-63-7 and its Color Index number C.I. 63305, is a synthetic organic dye primarily used in the textile industry. Its molecular formula is C16H14N2O4, indicating that it consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. Disperse Blue 26 is classified as a disperse dye, which means it is water-insoluble and is typically used for dyeing synthetic fibers such as polyester and nylon. This dye is known for producing vibrant blue shades and is often utilized in various applications beyond textiles, including plastics and coatings .

Disperse Blue 26 lacks a well-defined mechanism of action in scientific research. However, its dyeing mechanism is likely based on dispersion within the hydrophobic regions of polyester fibers through weak van der Waals forces and hydrophobic interactions [].

Disperse Blue 26 may pose some health hazards. Studies suggest it can be a potential allergen, causing skin irritation in some individuals [].

Limited data exists on its specific toxicity or environmental impact. However, as with most dyes, it is advisable to handle it with care, using appropriate personal protective equipment and following safe handling practices to minimize exposure [].

Depending on the conditions and the substrates involved. The dye's structure allows it to interact with functional groups on synthetic fibers through physical forces rather than forming covalent bonds. This interaction can lead to color fixation on the fibers during the dyeing process. Additionally, under certain conditions, disperse dyes may cleave to form potentially carcinogenic amines, raising concerns regarding their safety and environmental impact .

There are reports indicating that Disperse Blue 26 may cause allergic reactions upon contact with skin. It has been associated with textile dermatitis in sensitized individuals, making it one of the allergens in disperse dyes . The potential for skin sensitization is a critical consideration in its application, particularly in consumer products like clothing and upholstery.

The synthesis of Disperse Blue 26 typically involves multi-step organic reactions that include diazotization and coupling reactions. The general procedure includes:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with a coupling component to produce the final dye compound.
  • Purification: The resulting product undergoes purification processes such as recrystallization to obtain high-purity Disperse Blue 26 suitable for commercial use.

Specific details regarding the exact reagents and conditions may vary based on proprietary methods employed by manufacturers .

Disperse Blue 26 is widely used in various applications:

  • Textiles: Primarily used for dyeing synthetic fibers such as polyester and nylon.
  • Plastics: Employed as a colorant in plastic products.
  • Coatings: Utilized in paints and coatings where vibrant blue coloration is desired.

Due to its potential allergenic properties, regulatory bodies have established guidelines for its use in consumer products .

Studies on Disperse Blue 26 have focused on its interactions with biological systems, particularly regarding skin sensitization. Research indicates that individuals who are sensitized may experience allergic reactions upon contact with textiles dyed with this compound. Furthermore, there are ongoing investigations into the environmental impact of disperse dyes, including their degradation products that may pose health risks .

Disperse Blue 26 shares similarities with other disperse dyes but has unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameCAS NumberCharacteristics
Disperse Blue 12475-45-8Known for bright blue shades; lower stability
Disperse Blue 32475-46-9Commonly used; potential allergen
Disperse Blue 73179-90-6Bright blue color; similar applications
Disperse Blue 3512222-75-2Used for polyester; noted for good fastness
Disperse Yellow 4954824-37-2Often used alongside blue dyes for color mixing

Disperse Blue 26's unique molecular structure contributes to its specific color properties and interaction behavior compared to these similar compounds. Its application in textiles requires careful consideration of safety regulations due to its allergenic potential, which may not be as pronounced in other disperse dyes .

Disperse Blue 26, chemically known as 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione, is a significant anthraquinone-based disperse dye widely used in the textile industry [1]. The synthesis of this compound involves a series of carefully controlled chemical reactions, beginning with nitration of the anthraquinone backbone followed by amination processes [7].

The primary synthesis pathway for Disperse Blue 26 starts with 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione as the key intermediate, which undergoes subsequent reactions with methanamine (methylamine) [1] [7]. This synthetic route represents one of the two main manufacturing methods documented for industrial production of this dye [1].

Nitration Mechanism

The nitration of anthraquinone derivatives occurs through an electrophilic aromatic substitution mechanism, where nitronium ions (NO2+) act as the electrophile [13]. In industrial settings, this reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid" [13] [4]. The sulfuric acid protonates nitric acid, facilitating the formation of nitronium ions that subsequently attack the electron-rich positions of the anthraquinone ring system [13].

For the synthesis of Disperse Blue 26 precursors, the nitration reaction follows this general mechanism:

  • Formation of nitronium ion: HNO3 + H2SO4 → NO2+ + HSO4- + H2O
  • Electrophilic attack on the anthraquinone ring at positions 4 and 8
  • Loss of a proton to restore aromaticity [13] [4]

The nitration reaction for anthraquinone derivatives is typically conducted at controlled temperatures between 40°C and 70°C, with optimal results often achieved around 45°C [13]. The reaction time varies depending on the desired degree of nitration, with industrial processes carefully monitoring the reaction progress to achieve the target dinitro derivative [13] [9].

Amination Mechanism

Following nitration, the dinitro intermediate undergoes amination with methylamine to produce Disperse Blue 26 [1] [7]. This reaction involves the nucleophilic aromatic substitution of nitro groups by methylamine molecules [4]. The mechanism proceeds through:

  • Nucleophilic attack by methylamine on the carbon bearing the nitro group
  • Formation of a Meisenheimer complex intermediate
  • Elimination of the nitro group as nitrite
  • Rearomatization of the ring system [4] [7]

The amination reaction is typically conducted under controlled conditions, often requiring catalysts to facilitate the substitution process [9]. The reaction parameters, including temperature, pressure, and reaction time, are carefully optimized to maximize yield and minimize the formation of undesired byproducts [7] [10].

Methylation Techniques for Functional Group Modification

Methylation represents a critical step in the synthesis of Disperse Blue 26, particularly in the second documented manufacturing method that starts from 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione [1]. This alternative synthetic route involves the methylation of amino groups to produce the final bis(methylamino) functionality characteristic of Disperse Blue 26 [1] [7].

Direct Methylation with Sulfuric Acid

The industrial methylation of 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione is commonly performed using sulfuric acid as both solvent and catalyst [1]. This process involves:

  • Dissolution of the amino-hydroxy intermediate in concentrated sulfuric acid
  • Addition of a methylating agent, typically formaldehyde or methanol
  • Reaction at elevated temperatures to facilitate N-methylation
  • Controlled neutralization and isolation of the methylated product [1] [14]

The Marschalk reaction represents a significant methylation technique applicable to anthraquinone derivatives [14]. This reaction involves the treatment of aminoanthraquinone leuco-derivatives with formaldehyde under alkaline conditions, followed by oxidation with air [14]. The mechanism proceeds through:

  • Formation of a leuco-derivative under alkaline conditions
  • Reaction with formaldehyde to form a hydroxymethyl intermediate
  • Rearrangement to introduce the methyl group at the desired position
  • Oxidation to restore the anthraquinone structure [14] [7]

Methylation Parameters and Conditions

The methylation process requires precise control of reaction parameters to achieve selective N-methylation while avoiding O-methylation of hydroxyl groups or over-methylation of amino groups [14]. Key parameters include:

ParameterTypical RangeEffect on Reaction
Temperature60-120°CHigher temperatures increase reaction rate but may promote side reactions
Acid Concentration65-98% H2SO4Higher concentrations facilitate methylation but increase corrosion
Reaction Time2-8 hoursLonger times increase conversion but may lead to byproducts
Methylating Agent Ratio1.2-2.0 equivalentsExcess promotes complete methylation but increases purification needs

The methylation step significantly influences the final properties of Disperse Blue 26, including its color intensity, solubility characteristics, and dyeing performance [7] [10]. Industrial processes often employ specialized equipment constructed from acid-resistant materials to withstand the corrosive conditions required for effective methylation [7].

Purification Strategies for Industrial-Scale Production

The purification of Disperse Blue 26 represents a critical phase in its industrial manufacturing process, directly impacting the quality, color properties, and commercial value of the final product [15]. Industrial-scale purification employs multiple techniques to remove impurities, unreacted starting materials, and byproducts [18].

Crystallization and Precipitation

Crystallization serves as a primary purification method for Disperse Blue 26, exploiting differences in solubility between the target dye and impurities [7]. The process typically involves:

  • Dissolution of crude dye in an appropriate solvent system
  • Temperature adjustment to induce selective crystallization
  • Filtration to collect the purified dye crystals
  • Washing with suitable solvents to remove surface impurities
  • Drying under controlled conditions to obtain the final product [7] [18]

Industrial crystallization processes often employ anti-solvent precipitation techniques, where a solvent in which the dye has low solubility is gradually added to a concentrated dye solution to induce controlled precipitation [15] [18].

Filtration and Washing Sequences

Multi-stage filtration and washing sequences are implemented to enhance purity levels [15]. These typically include:

  • Primary filtration to remove insoluble impurities
  • Counter-current washing with progressively cleaner solvent streams
  • Secondary filtration to capture fine particles
  • Final washing with high-purity solvents to remove trace contaminants [15] [7]

Modern industrial facilities employ automated filtration systems with pressure or vacuum assistance to optimize filtration efficiency and minimize product loss [15].

Chromatographic Techniques for High-Purity Grades

For specialized applications requiring exceptionally high purity, chromatographic techniques may be employed [18]. Column chromatography using reversed-phase C-18 material has proven effective for the purification of anthraquinone dyes, including Disperse Blue 26 [18]. The distinct color difference between the blue target product and the orange/red starting materials or byproducts facilitates visual monitoring of the separation process [18].

Drying and Milling Operations

Following purification, Disperse Blue 26 undergoes carefully controlled drying and milling operations to achieve the desired physical properties [15]:

  • Drying at temperatures typically between 60-120°C under vacuum or with hot air circulation
  • Milling to achieve uniform particle size distribution, critical for dispersion properties
  • Classification to separate particles according to size specifications
  • Blending with dispersing agents to enhance application performance [15] [7]

The final product is typically a navy blue powder with specific particle size distribution optimized for its intended application in textile dyeing [1] [7].

Byproduct Formation and Quality Control Measures

The industrial synthesis of Disperse Blue 26 inevitably generates various byproducts that must be carefully managed to ensure product quality and environmental compliance [16]. Understanding the formation mechanisms of these byproducts and implementing robust quality control measures are essential aspects of industrial manufacturing processes [7].

Common Byproducts and Their Formation Mechanisms

Several types of byproducts may form during the synthesis of Disperse Blue 26:

  • Partially nitrated intermediates: Formed when nitration is incomplete or non-uniform [13]
  • Over-nitrated compounds: Result from excessive nitration conditions [13]
  • Mono-methylated derivatives: Occur when methylation is incomplete [1] [14]
  • Over-methylated products: Form when methylation proceeds beyond the desired bis(methylamino) functionality [14]
  • Oxidation byproducts: Generated through side reactions with oxygen during processing [16]

The formation of these byproducts is influenced by reaction parameters such as temperature, concentration, catalyst activity, and reaction time [13] [14]. For example, during nitration, maintaining temperatures below 40°C tends to result in incomplete nitration, while temperatures above 70°C may promote the formation of dinitro and trinitro derivatives [13].

Quality Control Parameters and Testing Methods

Industrial quality control for Disperse Blue 26 encompasses a comprehensive set of parameters and analytical methods:

Quality ParameterTesting MethodAcceptance Criteria
Color StrengthSpectrophotometric analysisWithin ±2% of standard
Hue and ToneComparative dyeing testsMatch to reference standard
PurityHigh-performance liquid chromatography≥95%
Particle Size DistributionLaser diffraction analysisD90 < 10 μm
Dispersion StabilitySedimentation testsNo significant settling within 24 hours
Moisture ContentLoss on drying≤2%
pH (10% suspension)pH meter5-9

Regular testing of these parameters ensures batch-to-batch consistency and compliance with customer specifications [7] [15].

Process Monitoring and In-Process Controls

Effective quality control begins with rigorous process monitoring and in-process controls [9]:

  • Real-time monitoring of reaction parameters (temperature, pressure, pH)
  • Sampling at critical process points for immediate analysis
  • Spectroscopic techniques for reaction progress monitoring
  • Automated control systems with feedback loops to maintain optimal conditions [9] [13]

Advanced manufacturing facilities implement process analytical technology (PAT) to enable continuous monitoring and adjustment of process parameters, reducing variability and enhancing product quality [15].

Final Product Specifications and Performance Testing

The quality of Disperse Blue 26 is ultimately evaluated through performance testing that simulates actual application conditions [7]:

  • Dyeing tests on polyester fabrics to assess color yield and levelness
  • Fastness properties evaluation, including:
    • Light fastness (typically 5-6 on ISO scale)
    • Washing fastness (typically 4-5)
    • Ironing fastness (typically 4-5)
    • Perspiration fastness (typically 5) [7] [15]

These performance characteristics are critical for ensuring that the manufactured Disperse Blue 26 meets the requirements of textile processors and end-users [7].

XLogP3

3.2

Melting Point

217.0 °C

Other CAS

3860-63-7

Wikipedia

C.I. Disperse Blue 26

General Manufacturing Information

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)-: INACTIVE

Dates

Last modified: 08-15-2023

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